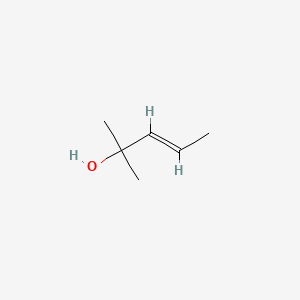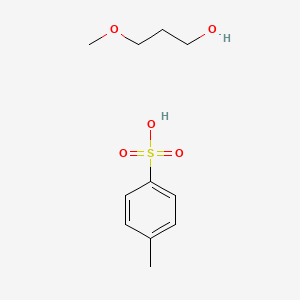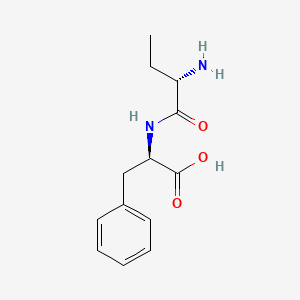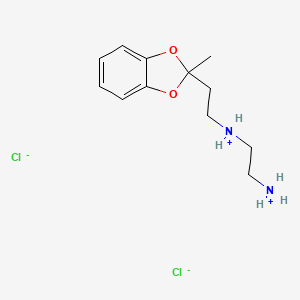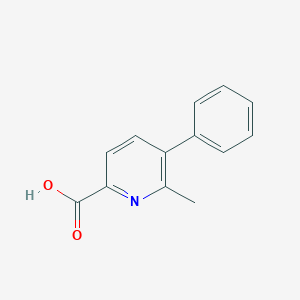
6-Methyl-5-phenylpyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5-phenylpyridine-2-carboxylic acid is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is a derivative of pyridine, characterized by a methyl group at the 6th position and a phenyl group at the 5th position of the pyridine ring, along with a carboxylic acid group at the 2nd position.
Vorbereitungsmethoden
The synthesis of 6-Methyl-5-phenylpyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with phenylmagnesium bromide, followed by methylation using methyl iodide . The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
6-Methyl-5-phenylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include various substituted pyridine derivatives and alcohols .
Wissenschaftliche Forschungsanwendungen
6-Methyl-5-phenylpyridine-2-carboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Methyl-5-phenylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-5-phenylpyridine-2-carboxylic acid can be compared with other similar compounds, such as:
2-Methyl-6-phenylpyridine: Similar structure but lacks the carboxylic acid group, leading to different chemical reactivity and applications.
5-Phenylpyridine-2-carboxylic acid: Lacks the methyl group, which affects its physical and chemical properties.
6-Methylpyridine-2-carboxylic acid: Lacks the phenyl group, resulting in different biological activities and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
762187-08-6 |
|---|---|
Molekularformel |
C13H11NO2 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
6-methyl-5-phenylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-11(10-5-3-2-4-6-10)7-8-12(14-9)13(15)16/h2-8H,1H3,(H,15,16) |
InChI-Schlüssel |
SUTSUPHFURYRDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)C(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


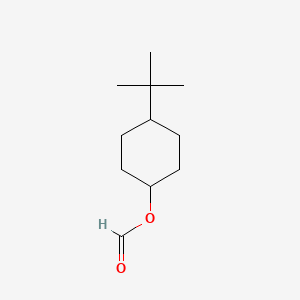
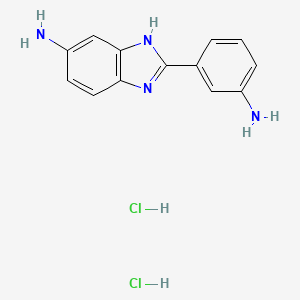

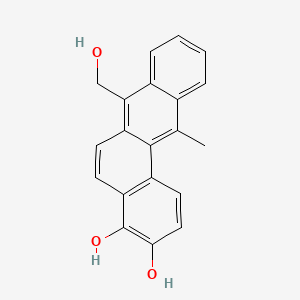
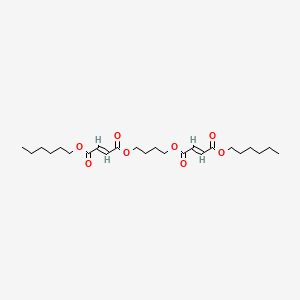
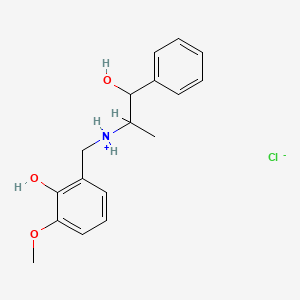
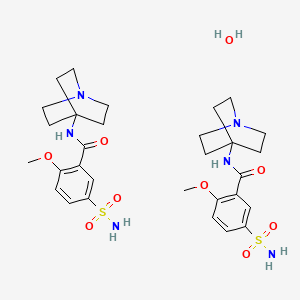
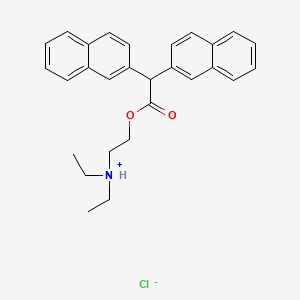
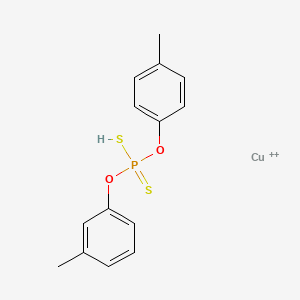
![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)
